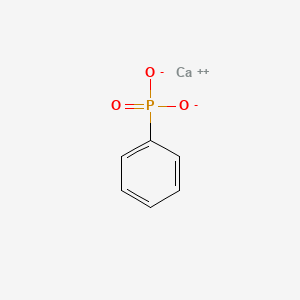

Calcium phenylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium phenylphosphonate is a useful research compound. Its molecular formula is C6H5CaO3P and its molecular weight is 196.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Properties and Synthesis

Calcium phenylphosphonate is synthesized through the co-precipitation of phenylphosphonic acid and a soluble calcium source, such as calcium chloride, under controlled pH conditions. The resulting layered structure consists of metal atoms coordinated by oxygen atoms from phosphonate groups, with hydrophobic phenyl groups on the surface, enhancing compatibility with hydrophobic polymer matrices .

Table 1: Synthesis Parameters of this compound

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (phenylphosphonic acid: calcium source) |

| pH | > 9 |

| Temperature | Room temperature |

| Solvent | Propan-2-ol preferred |

Applications in Polymer Composites

The primary application of this compound is as a filler in polymer composites. Its layered structure allows for effective exfoliation into nanosheets, which can be uniformly dispersed within polymer matrices, such as epoxy resins and poly(L-lactic acid). This incorporation enhances the mechanical and thermal properties of the composites.

Case Study: Polymer Matrix Enhancement

In a study investigating the use of this compound as a filler in epoxy resin, it was found that both exfoliated and unexfoliated forms could be effectively integrated into the polymer matrix. The exfoliation process involved high-shear dispersers which produced stable dispersions without visible agglomerates . The mechanical properties were significantly improved, demonstrating increased tensile strength and thermal stability.

Thermal Stability and Crystallization Behavior

This compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Research has shown that incorporating this compound into poly(L-lactic acid) significantly accelerates its crystallization behavior, optimizing processing conditions for biodegradable plastics .

Table 2: Thermal Properties of this compound Composites

| Composite Type | Crystallization Temperature (°C) | Thermal Stability (°C) |

|---|---|---|

| Poly(L-lactic acid) + CaPhP | Increased by 10-15 | Up to 250 |

| Epoxy Resin + CaPhP | Increased by 20-25 | Up to 300 |

Nanofiller Applications

The use of this compound as a nanofiller has been explored extensively due to its ability to improve the mechanical properties of various polymers while maintaining low density. The hydrophobic nature of its surface allows for enhanced interaction with non-polar polymers, leading to better dispersion and performance in applications such as coatings and adhesives .

Future Directions and Research Opportunities

The ongoing research into this compound focuses on optimizing its synthesis methods to enhance yield and quality, exploring its potential in other polymer systems, and investigating its environmental impact as a biodegradable filler. Additionally, studies are being conducted on its application in drug delivery systems due to its biocompatibility and structural characteristics.

化学反应分析

Acid-Base Transformations

CaPhP undergoes structural changes under acidic or basic conditions:

Reaction in Acidic Media:

Ca(C6H5PO3)2+H+→Ca(C6H5PO3H)2

Reaction in Basic Media:

Ca(C6H5H2PO3)2+OH−→Ca(C6H5PO3)2+H2O

Characterization Data:

| Condition | Product | Basal Spacing (Å) |

|---|---|---|

| Neutral pH | Ca3(C6H5PO3H)2(C6H5PO3)2⋅4H2O | 15.2 |

| pH > 9 | Ca(C6H5PO3)2⋅2H2O | 15.05 |

Intercalation Reactions

CaPhP’s layered structure allows intercalation of organic molecules, altering its basal spacing:

Example with m-Aminobenzoic Acid (MABA):

CaPhP+MABA→CaPhP-MABA

Conditions:

Effects on Structure:

| Intercalation Agent | Basal Spacing (Å) | Interaction Mechanism |

|---|---|---|

| None (pristine) | 15.05 | - |

| Jeffamines | 15.45 | Hydrogen bonding with phenyl groups |

| BYK 9076 | 15.35 | Alkyl ammonium salt adsorption |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 400°C:

Decomposition Pathway:

-

100–200°C : Loss of adsorbed water.

-

300–500°C : Dehydration of structural water and decomposition of phenyl groups.

TGA Data:

| Sample | Weight Loss Steps (°C) | Residual Mass (%) |

|---|---|---|

| Pristine CaPhP | 100, 300, 600 | 40% (as Ca(PO3)2) |

| CaPhP-MABA | 100, 350, 620 | 38% |

Reactivity with Polymers

CaPhP interacts with epoxy resins, enhancing composite properties:

Mechanism:

-

Hydrophobic interactions : Phenyl groups on CaPhP align with polymer chains .

-

Basal spacing increase : From 15.05 Å to 15.6 Å in epoxy composites due to amine curing agents .

Dynamic Mechanical Analysis (DMA) Results:

| Filler Loading | Storage Modulus (GPa) | Glass Transition Temp. (°C) |

|---|---|---|

| 0% (pure epoxy) | 2.1 | 72 |

| 5% CaPhP | 2.8 | 78 |

Mixed Phosphonate-Phosphate Systems

Replacement of phenyl groups with phosphate enhances hydrophilicity:

Synthesis Reaction:

3C6H5PO3H2+H3PO4+CaCl2→Ca3.1(C6H5PO3)x(PO4)y⋅nH2O

Optimized Conditions:

Phase Purity:

| Acid Ratio | Hydroxylapatite Content | Basal Spacing (Å) |

|---|---|---|

| 1:3 | High | 7.8 (brushite) |

| 3:1 | None | 15.0 |

Ion Exchange and Dissolution

CaPhP releases Ca2+ ions in aqueous environments, enabling cross-linking in hydrogels:

Dissolution in Sodium Alginate (NaAlg):

CaPhP→Ca2++2C6H5PO3−

Impact on Rheology:

| Nanofiller | Viscosity (Pa·s) | Yield Stress (Pa) |

|---|---|---|

| None | 1.2 | 0.5 |

| 2% CaPhP | 8.7 | 12.4 |

属性

CAS 编号 |

24391-19-3 |

|---|---|

分子式 |

C6H5CaO3P |

分子量 |

196.15 g/mol |

IUPAC 名称 |

calcium;dioxido-oxo-phenyl-λ5-phosphane |

InChI |

InChI=1S/C6H7O3P.Ca/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |

InChI 键 |

SSTALXWJLKACQG-UHFFFAOYSA-L |

规范 SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Ca+2] |

相关CAS编号 |

1571-33-1 (Parent) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。